molecular formula C10H22O2 B1583345 1,1-Diethoxyhexane CAS No. 3658-93-3

1,1-Diethoxyhexane

Cat. No.: B1583345
CAS No.: 3658-93-3
M. Wt: 174.28 g/mol
InChI Key: WNHOMUCDFNTSEV-UHFFFAOYSA-N
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Description

1,1-Diethoxyhexane, also known as hexanal diethyl acetal, is an organic compound with the molecular formula C₁₀H₂₂O₂. It is a colorless liquid that is commonly used as a solvent and in organic synthesis. The compound is characterized by its two ethoxy groups attached to the first carbon of a hexane chain.

Scientific Research Applications

1,1-Diethoxyhexane is used in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Solvent: Its properties make it suitable for use as a solvent in chemical reactions.

    Flavor and Fragrance Industry: It is used as an intermediate in the production of flavors and fragrances.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Safety and Hazards

1,1-Diethoxyhexane is classified as a flammable liquid, Category 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

1,1-Diethoxyhexane can be synthesized through the acetalization of hexanal with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

Hexanal+2EthanolAcid CatalystThis compound+Water\text{Hexanal} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Hexanal+2EthanolAcid Catalyst​this compound+Water

In industrial settings, the production of this compound may involve continuous processes where hexanal and ethanol are fed into a reactor with an acid catalyst, and the product is continuously removed and purified.

Chemical Reactions Analysis

1,1-Diethoxyhexane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to hexanal and ethanol.

    Oxidation: The compound can be oxidized to form hexanoic acid.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acids for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions.

Mechanism of Action

The mechanism of action of 1,1-diethoxyhexane in chemical reactions typically involves the cleavage of the acetal bond under acidic conditions, leading to the formation of hexanal and ethanol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,1-Diethoxyhexane is similar to other acetals such as 1,1-dimethoxyhexane and 1,1-diethoxybutane. its longer hexane chain distinguishes it from these compounds, affecting its physical properties and reactivity. For example:

    1,1-Dimethoxyhexane: Has two methoxy groups instead of ethoxy groups, leading to different reactivity and boiling points.

    1,1-Diethoxybutane: Has a shorter butane chain, affecting its solubility and boiling point.

These differences highlight the unique properties of this compound, making it suitable for specific applications where other acetals may not be as effective.

Properties

IUPAC Name

1,1-diethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOMUCDFNTSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052045
Record name 1,1-Diethoxyhexane
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3658-93-3
Record name 1,1-Diethoxyhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-93-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,1-diethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,1-diethoxy-
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Record name 1,1-Diethoxyhexane
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Record name 1,1-diethoxyhexane
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Record name 1,1-Diethoxyhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1-Diethoxyhexane in food chemistry?

A1: this compound is a volatile organic compound identified as a significant contributor to the aroma profile of certain fruits and cured meats. In a study on Psidium guajava L. fruit (commonly known as guava), researchers identified this compound as one of the key components responsible for the fruit's characteristic sharp aroma []. Similarly, research on Toscano dry-cured ham revealed that the compound's presence increases steadily during the ripening process []. These findings highlight its potential as a marker for specific ripening stages in food production.

Q2: How was this compound identified in these studies?

A2: Both studies employed sophisticated analytical techniques to isolate and identify this compound within complex mixtures of volatile compounds. The guava study used a combination of Amberlite XAD-4 resin adsorption, K-D concentration, and dual capillary gas chromatography-mass spectrometry (GC-MS) coupled with temperature-programmed retention index analysis []. Similarly, the dry-cured ham research utilized GC-MS alongside multivariate statistical analysis methods like stepwise discriminant analysis, canonical discriminant analysis, and discriminant analysis to pinpoint this compound as a key volatile compound differentiating ripening stages [].

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